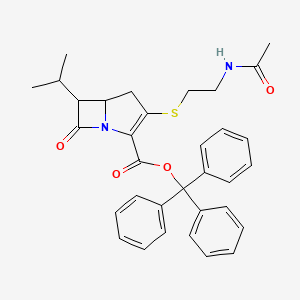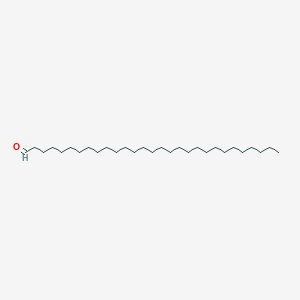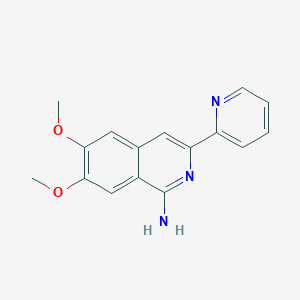
1-Isoquinolinamine, 6,7-dimethoxy-3-(2-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isoquinolinamine, 6,7-dimethoxy-3-(2-pyridinyl)- is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an isoquinoline ring system substituted with dimethoxy groups and a pyridinyl group. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isoquinolinamine, 6,7-dimethoxy-3-(2-pyridinyl)- typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 2-pyridinecarboxaldehyde under acidic conditions, followed by reduction and cyclization steps . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards .
化学反応の分析
Types of Reactions: 1-Isoquinolinamine, 6,7-dimethoxy-3-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Quinones.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated isoquinoline derivatives
科学的研究の応用
1-Isoquinolinamine, 6,7-dimethoxy-3-(2-pyridinyl)- has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions
作用機序
The mechanism of action of 1-Isoquinolinamine, 6,7-dimethoxy-3-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares the dimethoxy and isoquinoline structure but lacks the pyridinyl group.
3-(2-Pyridinyl)-1-isoquinolinamine: Similar structure but different substitution pattern on the isoquinoline ring.
Uniqueness: 1-Isoquinolinamine, 6,7-dimethoxy-3-(2-pyridinyl)- is unique due to the presence of both dimethoxy groups and a pyridinyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .
特性
CAS番号 |
69767-44-8 |
|---|---|
分子式 |
C16H15N3O2 |
分子量 |
281.31 g/mol |
IUPAC名 |
6,7-dimethoxy-3-pyridin-2-ylisoquinolin-1-amine |
InChI |
InChI=1S/C16H15N3O2/c1-20-14-8-10-7-13(12-5-3-4-6-18-12)19-16(17)11(10)9-15(14)21-2/h3-9H,1-2H3,(H2,17,19) |
InChIキー |
UNQLRETWAQYHAR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C=C(N=C2N)C3=CC=CC=N3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


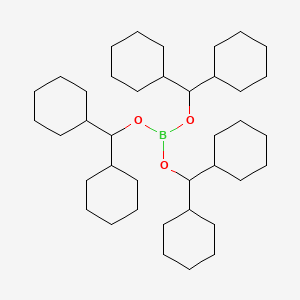
![N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine](/img/structure/B14457309.png)
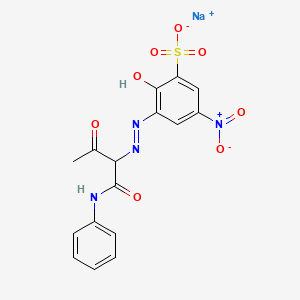
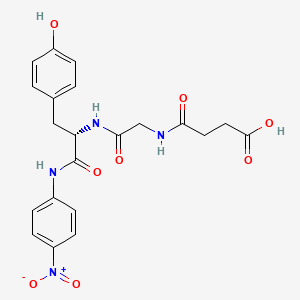
![5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene](/img/structure/B14457326.png)
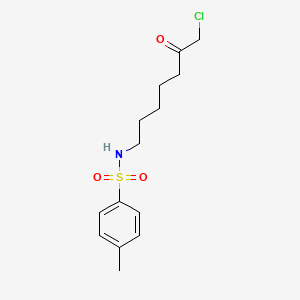
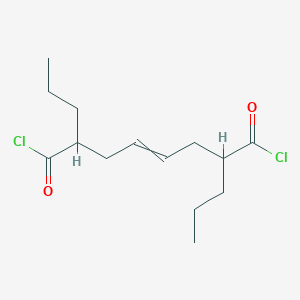
![N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine](/img/structure/B14457330.png)
![N-[2-(Dimethylamino)ethyl]but-2-enamide](/img/structure/B14457332.png)
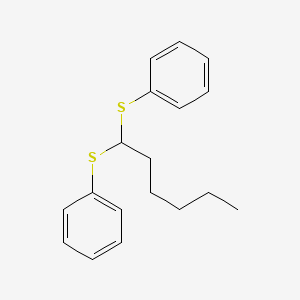
![1,4-Dioxaspiro[4.4]non-8-en-7-amine](/img/structure/B14457366.png)
![16-Hydroxy-12-methoxy-5,7,9,21-tetraoxahexacyclo[11.8.0.02,10.03,8.04,6.015,20]henicosa-1,10,12,15,17,19-hexaen-14-one](/img/structure/B14457372.png)
